molecular formula C8H14N4O2 B2631144 3-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide CAS No. 1856100-20-3

3-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide

Cat. No. B2631144
CAS RN: 1856100-20-3
M. Wt: 198.226
InChI Key: OFVMEPOPQLMOGQ-UHFFFAOYSA-N
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Description

3-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide, also known as A-769662, is a small molecule activator of the AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and has been implicated in various diseases, including type 2 diabetes, cancer, and cardiovascular disease. A-769662 has been shown to activate AMPK in vitro and in vivo, making it a promising tool for studying the role of AMPK in disease pathogenesis and for developing new therapies.

Mechanism of Action

3-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide activates AMPK by binding to the γ-subunit of the kinase, leading to allosteric activation and phosphorylation of the α-subunit. This results in downstream effects on various metabolic pathways, including glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects
3-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide has been shown to have a range of biochemical and physiological effects, including increased glucose uptake and utilization, improved insulin sensitivity, and increased fatty acid oxidation. It has also been shown to induce apoptosis in cancer cells and reduce inflammation in various disease models.

Advantages and Limitations for Lab Experiments

3-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide is a useful tool for studying the role of AMPK in disease pathogenesis and for developing new therapies. Its ability to activate AMPK in vitro and in vivo makes it a valuable tool for studying metabolic pathways and disease mechanisms. However, 3-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide has limitations in terms of its specificity for AMPK and potential off-target effects.

Future Directions

There are several potential future directions for research on 3-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide and its effects on AMPK. These include investigating its effects on other metabolic pathways and disease models, developing more specific and potent AMPK activators, and exploring the potential for combination therapies with other drugs. Additionally, further research is needed to understand the potential off-target effects of 3-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide and its long-term safety and efficacy.

Synthesis Methods

3-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a pyrazole ring followed by the introduction of the amide and hydroxyethyl groups. The final product is obtained through a purification process involving column chromatography and recrystallization.

Scientific Research Applications

3-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide has been extensively studied in vitro and in vivo for its effects on AMPK activation and downstream signaling pathways. It has been shown to improve insulin sensitivity in obese mice, reduce hepatic glucose production, and increase fatty acid oxidation in skeletal muscle. 3-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide has also been shown to inhibit cancer cell growth and induce apoptosis in vitro and in vivo.

properties

IUPAC Name

5-amino-2-ethyl-N-(2-hydroxyethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2/c1-2-12-6(5-7(9)11-12)8(14)10-3-4-13/h5,13H,2-4H2,1H3,(H2,9,11)(H,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVMEPOPQLMOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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